molecular formula C15H24ClNO3 B1682549 Trimoxamine hydrochloride CAS No. 7082-27-1

Trimoxamine hydrochloride

Cat. No.: B1682549
CAS No.: 7082-27-1
M. Wt: 301.81 g/mol
InChI Key: IXIZLCOBHRPNNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trimoxamine hydrochloride involves several steps, typically starting with the preparation of the base compound, trimoxamine, followed by its conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Chemical Reactions Analysis

Trimoxamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trimoxamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trimoxamine hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the cardiovascular system, where it helps to lower blood pressure by relaxing blood vessels and reducing the workload on the heart. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Trimoxamine hydrochloride can be compared with other antihypertensive compounds, such as:

    Clonidine: Another antihypertensive agent that acts on the central nervous system to lower blood pressure.

    Methyldopa: A compound that is converted into a false neurotransmitter, leading to reduced blood pressure.

    Hydralazine: A vasodilator that works by relaxing the smooth muscles of blood vessels.

This compound is unique in its specific molecular structure and its particular mechanism of action .

Properties

CAS No.

7082-27-1

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

N-methyl-1-(3,4,5-trimethoxyphenyl)pent-4-en-2-amine;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-6-7-12(16-2)8-11-9-13(17-3)15(19-5)14(10-11)18-4;/h6,9-10,12,16H,1,7-8H2,2-5H3;1H

InChI Key

IXIZLCOBHRPNNI-UHFFFAOYSA-N

SMILES

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl

Canonical SMILES

CNC(CC=C)CC1=CC(=C(C(=C1)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Trimoxamine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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